1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 4-methylpyrrolidine-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.
4-Methylpyrrolidine-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications.
Biological Activity
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, specifically in its (3S,4S) configuration, is a chiral compound notable for its potential biological activities. This compound features a pyrrolidine structure with a benzyl group and a carboxylic acid functional group, which are crucial for its interactions with biological systems. The hydrochloride form enhances its solubility, making it suitable for various biological studies.
The molecular formula of this compound is C13H17ClN2O2, and it has a molecular weight of approximately 270.74 g/mol. The compound's structure allows for various chemical reactions typical of carboxylic acids and amines, influencing its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial activity.
- Neuroactive Effects : The pyrrolidine ring structure indicates potential interactions with neurotransmitter systems, which could lead to neuroactive effects.
- Anti-inflammatory Activity : The presence of the carboxylic acid moiety may contribute to anti-inflammatory effects, as observed in related compounds.
The mechanism of action for this compound involves binding to specific biological targets. Interaction studies have demonstrated its binding affinity to neurotransmitter receptors and enzymes, which is crucial for elucidating its therapeutic potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis suggests that the stereochemistry at the 3 and 4 positions of the pyrrolidine ring significantly influences the compound's biological activity. For instance:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(2S,3S)-N-benzyl-2-methylpyrrolidine | Similar pyrrolidine structure | Different stereochemistry affecting activity |
(R)-Phenylalanine | Contains an amino acid structure | Directly involved in protein synthesis |
1-Boc-4-methylpyrrolidine | Protective group on nitrogen | Enhances stability during synthesis |
This table highlights how variations in structure can lead to differences in biological activity and potential therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study examined the antimicrobial properties of related pyrrolidine derivatives, indicating that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also demonstrate comparable effects.
- Neuropharmacological Studies : Research has shown that compounds with a pyrrolidine core can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This opens avenues for exploring its potential in treating neurodegenerative disorders or mood disorders.
- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that related compounds reduced pro-inflammatory cytokine production, indicating potential anti-inflammatory properties for this compound as well.
Properties
IUPAC Name |
1-benzyl-4-methylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIYAFDIBZOKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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